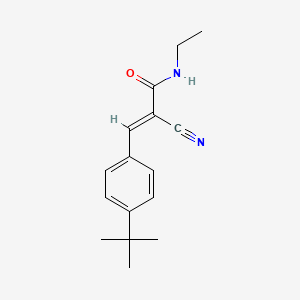

(2E)-3-(4-tert-butylphenyl)-2-cyano-N-ethylprop-2-enamide

Description

(2E)-3-(4-tert-butylphenyl)-2-cyano-N-ethylprop-2-enamide is an organic compound that belongs to the class of enaminonitriles. This compound is characterized by the presence of a cyano group and an enamide functionality, which contribute to its unique chemical properties and reactivity. It is often used in various chemical research and industrial applications due to its stability and reactivity.

Properties

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-2-cyano-N-ethylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-5-18-15(19)13(11-17)10-12-6-8-14(9-7-12)16(2,3)4/h6-10H,5H2,1-4H3,(H,18,19)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJLWUOSMNWUKL-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=CC1=CC=C(C=C1)C(C)(C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)/C(=C/C1=CC=C(C=C1)C(C)(C)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-tert-butylphenyl)-2-cyano-N-ethylprop-2-enamide typically involves the reaction of 4-tert-butylbenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-tert-butylphenyl)-2-cyano-N-ethylprop-2-enamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: The major products are carboxylic acids or ketones, depending on the reaction conditions.

Reduction: The major products are primary or secondary amines.

Substitution: The major products are substituted amides or esters.

Scientific Research Applications

(2E)-3-(4-tert-butylphenyl)-2-cyano-N-ethylprop-2-enamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

Medicine: Explored for its potential therapeutic effects in treating certain diseases.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-butylphenyl)-2-cyano-N-ethylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- (2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enamide

- (2E)-3-(4-tert-butylphenyl)-2-cyano-N-methylprop-2-enamide

- (2E)-3-(4-tert-butylphenyl)-2-cyano-N-propylprop-2-enamide

Uniqueness

(2E)-3-(4-tert-butylphenyl)-2-cyano-N-ethylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its stability and reactivity make it a valuable compound for various research and industrial applications.

Biological Activity

(2E)-3-(4-tert-butylphenyl)-2-cyano-N-ethylprop-2-enamide is an organic compound classified as an enaminonitrile. This compound is notable for its unique structural features, including a cyano group and an enamide functionality, which contribute to its reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C14H16N2

- Molecular Weight : 224.29 g/mol

- Structural Characteristics : The presence of the cyano group enhances the compound's electrophilicity, while the enamide structure contributes to its stability and potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This mechanism is crucial for compounds designed to target metabolic pathways.

- Receptor Modulation : It may interact with various receptors, modulating their signaling pathways and influencing cellular responses.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Investigated for efficacy against bacterial strains; shows potential as a lead compound in antibiotic development. |

| Anticancer | Preliminary studies indicate cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms. |

| Anti-inflammatory | Exhibits properties that could mitigate inflammation in vitro, suggesting potential therapeutic applications in inflammatory diseases. |

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial properties of various enaminonitriles, including this compound. Results indicated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

- Cytotoxicity Against Cancer Cells :

- Anti-inflammatory Effects :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| (2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enamide | Moderate anticancer activity | Less potent than the cyano derivative |

| (2E)-3-(4-tert-butylphenyl)-2-cyano-N-methylprop-2-enamide | Lower antimicrobial efficacy | Methyl substitution reduces activity |

| (2E)-3-(4-tert-butylphenyl)-2-cyano-N-propylprop-2-enamide | Similar cytotoxic effects | Propyl group slightly alters potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.